molecular formula C19H20N2O2 B6139014 1-(4-methylbenzoyl)-N-phenylprolinamide

1-(4-methylbenzoyl)-N-phenylprolinamide

Cat. No.: B6139014
M. Wt: 308.4 g/mol
InChI Key: CHMJSVIBIBQPAR-UHFFFAOYSA-N
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Description

1-(4-Methylbenzoyl)-N-phenylprolinamide is a prolinamide derivative featuring a 4-methylbenzoyl group and an N-phenyl substituent. Key structural attributes include the rigid proline backbone, the electron-donating methyl group on the benzoyl moiety, and the aromatic N-phenyl group, which collectively influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(4-methylbenzoyl)-N-phenylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c1-14-9-11-15(12-10-14)19(23)21-13-5-8-17(21)18(22)20-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMJSVIBIBQPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-Methylbenzoyl vs. 4-Methoxybenzoyl Derivatives

  • Activity Trends : Compounds with a 4-methylbenzoyl group (e.g., B1–B6 in ) exhibit IC50 values of 6–8 μM against unspecified pathogens, whereas replacing the methyl group with a methoxy group (B7–B13) significantly reduces activity. The methyl group’s electron-donating nature may enhance hydrophobic interactions or stabilize aromatic stacking in target binding pockets.

N-Phenylpropanamide vs. Piperidinyl Derivatives

  • Example Compound : N-[4-(Methoxymethyl)-1-(2-(thiophen-2-yl)ethyl)-4-piperidinyl]-N-phenylpropanamide () shares the N-phenylpropanamide backbone but incorporates a piperidinyl group and thiophenethyl substituent.
  • Impact on Binding : The piperidinyl moiety introduces conformational flexibility, which may broaden target selectivity but reduce specificity compared to the rigid prolinamide scaffold.

Structural and Conformational Analysis

Planarity and Hydrogen Bonding

  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): This pyrimidinone derivative features a non-planar conformation with dihedral angles of 34.87°–69.57° between aromatic rings. Partial double-bond character in C–N bonds (1.322–1.408 Å) suggests conjugation, which may enhance stability but limit rotational freedom compared to prolinamide derivatives.

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Melting Point/Solubility
1-(4-Methylbenzoyl)-N-phenylprolinamide* ~308 g/mol 4-Methylbenzoyl, N-phenyl Likely moderate solubility†
N-(4-Benzoylphenyl)-2-methylpropanamide () 267.32 g/mol Benzoyl, 2-methylpropanamide Data not available
1-Benzyl-4-phenylamino-4-piperidinecarboxylate () 324 g/mol Piperidinyl, benzyl Yellow oil (low crystallinity)

*Estimated based on structural analogs. †Predicted from lipophilic substituents.

Key Research Findings and Implications

Substituent Optimization : The 4-methylbenzoyl group is critical for maintaining biological activity, as methoxy or chlorine substitutions often diminish potency.

Conformational Rigidity : Prolinamide derivatives offer advantages in target specificity over flexible piperidinyl-based compounds.

Synthetic Challenges : High-yield synthesis of prolinamide derivatives demands precise control of reaction conditions to avoid racemization or byproduct formation.

Data Tables

Table 2: Structural and Physical Properties

Compound Molecular Formula Melting Point/State Key Functional Groups
1-Benzyl-4-phenylamino-piperidinecarboxylate C20H24N2O2 186–188°C (solid) Piperidinyl, benzyl
1-Amino-5-(4-methylbenzoyl)pyrimidinone C19H17N3O2 Not reported Pyrimidinone, methylbenzoyl

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